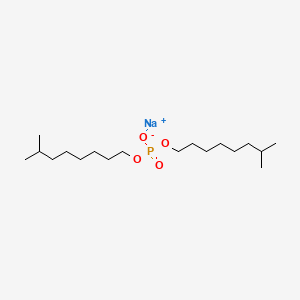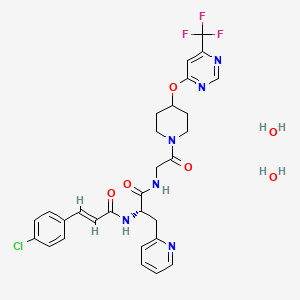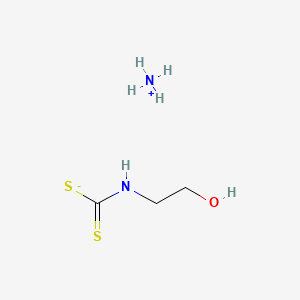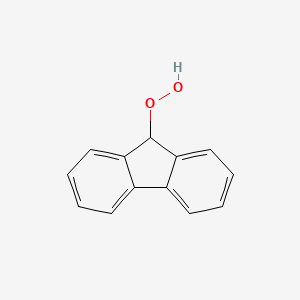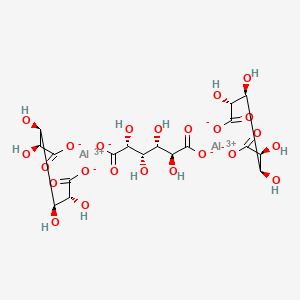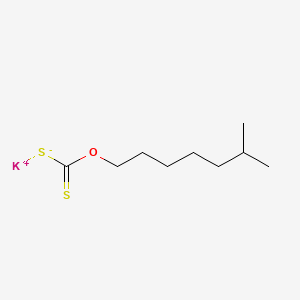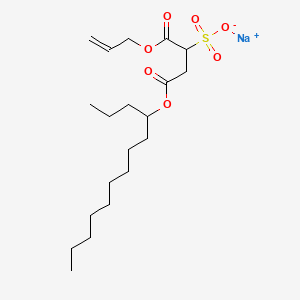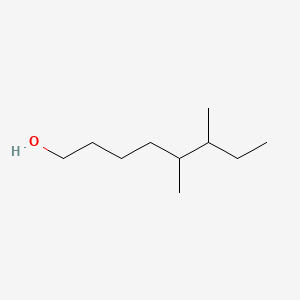
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is a chemical compound with the molecular formula C15H28NNaO4S. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations that require emulsification or dispersion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate typically involves the reaction of dodecane-1-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate involves its ability to reduce surface tension and form micelles. This property allows it to encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The compound interacts with molecular targets through hydrophobic and electrostatic interactions, facilitating the dispersion of insoluble substances.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in personal care products with a similar function but different chemical composition.
Uniqueness
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced stability and specific reactivity in certain chemical reactions. Its ability to form stable micelles makes it particularly useful in applications requiring the solubilization of hydrophobic compounds.
Propiedades
Número CAS |
93858-82-3 |
|---|---|
Fórmula molecular |
C15H28NNaO4S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
sodium;12-(prop-2-enoylamino)dodecane-1-sulfonate |
InChI |
InChI=1S/C15H29NO4S.Na/c1-2-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-21(18,19)20;/h2H,1,3-14H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
Clave InChI |
KIKXVJIREWICIR-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)NCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


